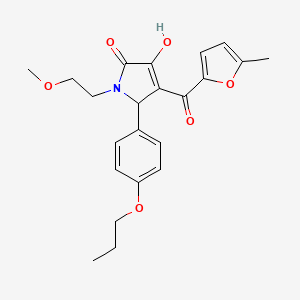
4-hydroxy-1-(2-methoxyethyl)-3-(5-methylfuran-2-carbonyl)-2-(4-propoxyphenyl)-2H-pyrrol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-1-(2-methoxyethyl)-3-(5-methylfuran-2-carbonyl)-2-(4-propoxyphenyl)-2H-pyrrol-5-one is a useful research compound. Its molecular formula is C22H25NO6 and its molecular weight is 399.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-Hydroxy-1-(2-methoxyethyl)-3-(5-methylfuran-2-carbonyl)-2-(4-propoxyphenyl)-2H-pyrrol-5-one is a complex organic compound with potential biological activities that have garnered interest in pharmacological research. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The compound's IUPAC name is this compound, with the molecular formula C22H25NO6 and a CAS number of 690681-17-5. Its structure includes a pyrrolidine core with various functional groups that may contribute to its biological activity.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H25NO6 |
| CAS Number | 690681-17-5 |
| Chemical Structure | Structure |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Condensation Reactions : Combining aldehyde groups with amines to form imines.
- Cyclization : Formation of the pyrrolidine ring through intramolecular cyclization.
- Functional Group Modifications : Introduction of hydroxy and methoxy groups under controlled conditions.
These steps are crucial for obtaining the desired compound with high purity and yield.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that derivatives can inhibit bacterial growth by interfering with cell wall synthesis or metabolic pathways.
Anticancer Potential
Several studies have suggested that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways such as the PI3K/Akt pathway.
The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets, potentially including enzymes or receptors involved in disease processes. The interaction can lead to modulation of their activity, resulting in therapeutic effects.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of similar compounds against various bacterial strains, reporting significant inhibition at concentrations as low as 10 µg/mL.
- Results indicated that the compounds disrupted bacterial cell membranes, leading to cell lysis.
-
Anticancer Activity Assessment :
- In vitro studies demonstrated that treatment with 4-hydroxy derivatives resulted in a dose-dependent decrease in viability of several cancer cell lines, including breast and colon cancer cells.
- Flow cytometry analyses revealed an increase in early apoptotic cells following treatment.
-
Pharmacokinetics and Safety Profile :
- A recent clinical study assessed the pharmacokinetics of a related compound in healthy volunteers, noting favorable absorption characteristics and minimal adverse effects.
- The safety profile was comparable to established medications, suggesting potential for further clinical development.
Propriétés
IUPAC Name |
4-hydroxy-1-(2-methoxyethyl)-3-(5-methylfuran-2-carbonyl)-2-(4-propoxyphenyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO6/c1-4-12-28-16-8-6-15(7-9-16)19-18(20(24)17-10-5-14(2)29-17)21(25)22(26)23(19)11-13-27-3/h5-10,19,25H,4,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVWHGPFHGNZNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CCOC)O)C(=O)C3=CC=C(O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













